N-(furan-2-ylmethyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c24-16(20-10-14-2-1-8-28-14)11-30-19-21-15-7-9-29-17(15)18(25)22(19)12-3-5-13(6-4-12)23(26)27/h1-6,8H,7,9-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTIPIXRJGKWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by relevant research findings and case studies.
Synthesis and Structural Characteristics
The compound features a complex structure that includes a furan ring and a thieno[3,2-d]pyrimidin moiety. The synthesis typically involves multi-step reactions starting from simple precursors. The following table summarizes key structural data:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₀N₆O₄S |
| Molecular Weight | 346.32 g/mol |
| CAS Number | 877630-04-1 |
| Appearance | Solid (specific appearance varies) |
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- A study on related thieno[3,2-d]pyrimidine derivatives showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Compounds incorporating the thieno[3,2-d]pyrimidine scaffold have demonstrated promising antitumor effects:
- A related compound was evaluated for its cytotoxic activity against several cancer cell lines such as Mia PaCa-2 and PANC-1, showing potent antitumor activity .
Case Studies
- Antitumor Evaluation : In a study assessing the antitumor potential of similar compounds, it was found that modifications in the side chains significantly influenced biological activity. Compounds exhibiting strong interactions with DNA were highlighted as potential lead candidates for further development .
- Structure-Activity Relationship (SAR) : Research focused on establishing SAR for derivatives of thieno[3,2-d]pyrimidines revealed that specific substitutions at the nitrogen positions greatly enhanced biological efficacy .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of compounds similar to N-(furan-2-ylmethyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. For instance, compounds with similar structural features have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anti-inflammatory | Inhibits 5-lipoxygenase activity |
Notable Research Findings
- A study published in Bioorganic & Medicinal Chemistry demonstrated that compounds structurally related to this compound exhibited promising anticancer activity against several human cancer cell lines with IC50 values in the low micromolar range .
- Another investigation into the anti-inflammatory properties revealed that derivatives could significantly reduce pro-inflammatory cytokines in vitro, indicating their potential use in chronic inflammatory conditions .
Q & A
Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
The synthesis typically involves a multi-step approach:
Core formation : Cyclocondensation of 4-nitrophenyl-substituted thiourea derivatives with α,β-unsaturated carbonyl compounds to construct the thieno[3,2-d]pyrimidin-4-one core .
Thioacetylation : Introduction of the thioacetamide moiety via nucleophilic substitution using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Functionalization : Coupling the furan-2-ylmethyl group via amide bond formation, often using EDCI/HOBt as coupling agents .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity .
Q. Key Reaction Parameters :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Core Formation | Thiourea, DMF, 80–100°C | 60–75% |
| Thioacetylation | Mercaptoacetic acid, K₂CO₃, RT | 70–85% |
| Amide Coupling | EDCI/HOBt, DCM, 0°C to RT | 65–80% |
Q. How is the structural integrity of this compound confirmed after synthesis?
Analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan methylene protons at δ 4.3–4.5 ppm; thienopyrimidine carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₈N₄O₅S₂: 471.08) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize reaction yields during multi-step synthesis?
Critical factors include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency .
- Catalysts : Use of DMAP in amide coupling improves reactivity .
- Temperature Control : Lower temperatures (0–5°C) during thioacetylation reduce disulfide byproduct formation .
- Purification : Gradient elution in column chromatography minimizes co-elution of structurally similar impurities .
Q. Example Optimization Table :
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Cyclocondensation Time | 6 hr, 100°C | 8 hr, 90°C | 60% → 75% |
| Thioacetylation Solvent | Ethanol | DMF | 65% → 82% |
| Coupling Agent | DCC | EDCI/HOBt | 70% → 85% |
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-nitrophenyl with 4-fluorophenyl) to isolate contributions to activity .
- Biological Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT vs. ATP-based viability) to reduce variability .
- Computational Modeling : Molecular dynamics simulations to compare binding modes with target enzymes (e.g., kinase domains) .
Case Example :
A study found conflicting IC₅₀ values (10 µM vs. 25 µM) for kinase inhibition between the target compound and a 4-methoxyphenyl analog. SAR analysis revealed the nitro group’s electron-withdrawing effects enhance target affinity by 2.3-fold compared to methoxy .
Q. What computational methods predict the compound's interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., COX-2, EGFR) .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and target engagement .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. Example Docking Results :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | Hydrogen bonds with Met793, hydrophobic contacts with Leu788 |
| COX-2 | -8.7 | π-π stacking with Tyr385, salt bridge with Arg120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
